5-Cyclopropoxy-2-methylnicotinamide
Description
5-Cyclopropoxy-2-methylnicotinamide is a nicotinamide derivative characterized by a cyclopropoxy substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. The cyclopropoxy group enhances metabolic stability compared to larger alkoxy substituents, while the methyl group at the 2-position may influence steric interactions in binding environments .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-9(10(11)13)4-8(5-12-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
QFWSTSBZNXIQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methylnicotinamide typically involves the reaction of nicotinoyl chloride with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxy nicotinic acid, while reduction can produce cyclopropoxy methylamine derivatives .
Scientific Research Applications
5-Cyclopropoxy-2-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activities and influence cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other nicotinamide derivatives, including Methyl 5-cyclopropyl-2-methoxynicotinate (CAS 65515-26-6), which exhibits an 83% structural similarity . Below is a comparative analysis of their properties:
Table 1: Comparative Properties of 5-Cyclopropoxy-2-methylnicotinamide and Methyl 5-cyclopropyl-2-methoxynicotinate
Functional Group Impact
- Amide vs.
- Cyclopropoxy vs.
Research Findings and Implications
While direct pharmacological data for this compound are sparse, its structural analogs provide insights:
- Metabolic Stability : Cyclopropoxy-containing compounds often exhibit prolonged half-lives compared to methoxy or ethoxy derivatives, as seen in antiviral and anticancer agents .
- Synthetic Accessibility : The ester analogue’s synthesis is well-documented, suggesting that this compound could be synthesized via analogous amidation steps.
Notes
- Safety Gaps : Specific toxicity profiles for this compound require experimental validation.
This analysis underscores the importance of functional group modifications in tuning physicochemical and safety properties. Further research is needed to validate these hypotheses for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
